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4-Fluorobenzo[b]thiophene-2-carbonitrile

Cat. No.: B13663350
M. Wt: 177.20 g/mol
InChI Key: KNCOOIKJKZCUEE-UHFFFAOYSA-N
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Description

Significance of Fluorinated Heterocycles in Contemporary Organic Chemistry

Fluorinated heterocycles are a class of organic compounds that have garnered immense attention due to the profound impact of fluorine substitution on molecular properties. The introduction of a fluorine atom, the most electronegative element, can dramatically alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.orgrsc.orgacs.orgresearchgate.netresearchgate.net These modifications are often beneficial, leading to enhanced therapeutic efficacy and improved pharmacokinetic profiles of drug candidates. rsc.orgrsc.org Consequently, a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. researchgate.net The unique properties imparted by fluorine also make these compounds valuable in materials science, contributing to the development of advanced polymers and liquid crystals. researchgate.net

Overview of Benzo[b]thiophene Scaffold Chemistry and its Fundamental Importance

The benzo[b]thiophene scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiophene (B33073) ring, is a privileged structure in medicinal chemistry. ktu.edunih.govdntb.gov.ua This core is present in a wide array of biologically active molecules and approved drugs. ktu.edu The sulfur-containing heterocycle can engage in various non-covalent interactions, contributing to its ability to bind to diverse biological targets. nih.gov The benzo[b]thiophene framework is amenable to a wide range of chemical modifications at various positions, allowing for the fine-tuning of its biological and physical properties. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic effects. ktu.edunih.gov

Rationale for Dedicated Academic Research on 4-Fluorobenzo[b]thiophene-2-carbonitrile

The dedicated academic research on this compound stems from the synergistic combination of its constituent parts. The fluorine atom at the 4-position is expected to modulate the electronic properties of the entire benzo[b]thiophene ring system, potentially influencing its reactivity and biological interactions. The nitrile group at the 2-position is a versatile functional handle that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and tetrazoles, opening avenues for the synthesis of diverse compound libraries for biological screening. Furthermore, the nitrile group itself is a key pharmacophoric element in numerous bioactive molecules.

The exploration of this specific compound is driven by the hypothesis that the unique interplay between the electron-withdrawing fluorine and nitrile groups on the benzo[b]thiophene core could lead to novel chemical reactivity and the discovery of compounds with unique biological activities. Research in this area aims to expand the chemical space of fluorinated heterocycles and to provide new building blocks for the development of future therapeutics and functional materials. The study of such specifically substituted heterocycles is crucial for understanding structure-activity relationships and for the rational design of molecules with desired properties. ktu.edu

Synthetic Approaches

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be envisioned through established methodologies for the synthesis of substituted benzo[b]thiophenes. Plausible synthetic routes would likely involve the construction of the benzo[b]thiophene core from appropriately substituted precursors.

One common strategy involves the electrophilic cyclization of a substituted 2-alkynylthioanisole . acs.orgorganic-chemistry.orgnih.govorganic-chemistry.org In this approach, a precursor containing a fluorine atom on the benzene ring and a protected thiol group ortho to an alkyne would be cyclized in the presence of an electrophile.

Another potential route is through a Gewald-type reaction , which is a powerful method for the synthesis of 2-aminothiophenes. thieme-connect.comresearchgate.netwikipedia.orgarkat-usa.orgorganic-chemistry.org A modified Gewald approach, starting from a fluorinated cyclohexanone derivative, could potentially lead to a tetrahydrobenzo[b]thiophene intermediate, which could then be aromatized and further functionalized to introduce the nitrile group.

The Fiesselmann thiophene synthesis offers another avenue, typically involving the reaction of thioglycolic acid derivatives with acetylenic compounds. wikipedia.orgresearchgate.netorganic-chemistry.orgresearchgate.net A variation of this method could be adapted to construct the fluorinated benzo[b]thiophene ring system.

Similarly, the Hinsberg synthesis of thiophenes provides a classical method for the formation of the thiophene ring from α-dicarbonyl compounds. researchgate.netyoutube.comyoutube.com

Physicochemical and Spectroscopic Properties

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, its properties can be inferred based on the constituent functional groups and the parent benzo[b]thiophene scaffold.

PropertyPredicted Value/Characteristic
Molecular Formula C_9H_4FNS
Molecular Weight 177.20 g/mol
Appearance Likely a crystalline solid
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Melting Point Expected to be a solid at room temperature with a defined melting point.

Spectroscopic data would be crucial for the characterization of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene and thiophene rings, with coupling patterns influenced by the fluorine and nitrile substituents.

¹³C NMR: The carbon NMR spectrum would display characteristic shifts for the carbon atoms of the benzo[b]thiophene core, with the carbon attached to the fluorine atom showing a large coupling constant (¹J_CF). The nitrile carbon would also have a distinct chemical shift in the downfield region.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a singlet, providing a clear indication of the presence of the fluorine atom.

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the nitrile group (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Vibrations associated with the aromatic C-H and C=C bonds of the benzo[b]thiophene ring would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and the fragmentation pattern could provide further structural information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4FNS B13663350 4-Fluorobenzo[b]thiophene-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H4FNS

Molecular Weight

177.20 g/mol

IUPAC Name

4-fluoro-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C9H4FNS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H

InChI Key

KNCOOIKJKZCUEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C#N)F

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 4 Fluorobenzo B Thiophene 2 Carbonitrile

Reactivity of the Benzo[b]thiophene Core

The benzo[b]thiophene ring system, an isostere of indole, is generally susceptible to attack by both electrophiles and nucleophiles. However, the presence of the strongly deactivating fluorine and nitrile groups modifies the electron density distribution across the rings, thereby affecting the rates and regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Heterocyclic Ring

Electrophilic aromatic substitution (EAS) on the benzo[b]thiophene core is generally less facile than on benzene (B151609) due to the electron-rich nature of the thiophene (B33073) ring. However, the presence of potent electron-withdrawing groups, such as the nitrile and fluoro groups in 4-Fluorobenzo[b]thiophene-2-carbonitrile, deactivates the ring system towards electrophilic attack. latech.edu These groups reduce the electron density of the aromatic rings, making them less nucleophilic and thus less reactive towards electrophiles. latech.edu

In unsubstituted benzo[b]thiophene, electrophilic attack typically occurs at the C2 and C3 positions of the thiophene ring. The precise location is influenced by the stability of the resulting carbocation intermediate. For this compound, the C2 position is already substituted. The deactivating nature of the nitrile group at C2 and the fluorine atom at C4 would further disfavor electrophilic attack on the thiophene and benzene rings, respectively. Any potential electrophilic substitution would likely require harsh reaction conditions and may lead to a mixture of products, with substitution occurring at the least deactivated available positions on the benzene ring.

Nucleophilic Attack on the Thiophene and Benzene Rings

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org The fluorine atom and the nitrile group in this compound activate the benzo[b]thiophene core for nucleophilic attack. These groups help to stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during an SNAr reaction. wikipedia.orgnih.gov

The most probable site for nucleophilic attack is the carbon atom bearing the fluorine atom (C4). The fluorine atom is a good leaving group in SNAr reactions, and its departure is facilitated by the stabilization of the resulting anionic intermediate by the adjacent electron-withdrawing nitrile group and the thiophene ring. nih.govnih.gov Nucleophiles can displace the fluoride (B91410) ion to yield 4-substituted benzo[b]thiophene-2-carbonitrile (B1266706) derivatives. The thiophene ring itself is also susceptible to nucleophilic attack, particularly at the C2 position, though this is less common than substitution on the benzene ring in this specific molecule due to the presence of the nitrile group. taylorfrancis.comresearchgate.net

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) at the C2 position of the benzo[b]thiophene ring is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functional groups.

Hydrolysis and Alcoholysis Reactions

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. Acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, followed by attack of water. Basic hydrolysis proceeds via the attack of a hydroxide (B78521) ion on the electrophilic carbon atom of the nitrile.

Similarly, alcoholysis in the presence of an acid or base catalyst can convert the nitrile group into an ester or an imino ether. These reactions are standard transformations for aromatic nitriles and provide synthetic routes to various carboxylic acid derivatives of the 4-fluorobenzo[b]thiophene (B1319160) scaffold.

Reduction Reactions and Amine Formation

The nitrile group can be readily reduced to a primary amine, providing a key synthetic route to 2-(aminomethyl)-4-fluorobenzo[b]thiophene. This transformation can be achieved using various reducing agents.

Reducing Agent Product Reaction Conditions
Lithium aluminum hydride (LiAlH₄) Primary amine Typically in an ethereal solvent like diethyl ether or THF, followed by an aqueous workup. youtube.comlibretexts.orgchemistrysteps.comyoutube.comyoutube.com
Sodium borohydride (B1222165) (NaBH₄) Primary amine Often used in the presence of a catalyst or in specific solvent systems, as it is a milder reducing agent than LiAlH₄. youtube.comlibretexts.org
Catalytic Hydrogenation Primary amine Involves the use of hydrogen gas (H₂) and a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. youtube.comlibretexts.orgchemistrysteps.comyoutube.comyoutube.com Sodium borohydride (NaBH₄) is a milder alternative and may require more specific conditions to achieve the same transformation. youtube.comlibretexts.org Catalytic hydrogenation is another effective method that offers a cleaner reaction profile. The resulting primary amine is a valuable intermediate for the synthesis of a wide range of derivatives.

Cycloaddition Reactions of the Nitrile Functionality

While the benzo[b]thiophene ring itself can participate in cycloaddition reactions, particularly when the sulfur atom is oxidized, the nitrile group also offers a pathway for cycloaddition chemistry. rsc.org For instance, the nitrile functionality can undergo [3+2] cycloaddition reactions with azides to form tetrazole rings. This reaction, often catalyzed by a Lewis acid, provides a direct route to 2-(tetrazol-5-yl)-4-fluorobenzo[b]thiophene derivatives, which are of interest in medicinal chemistry due to the bioisosteric relationship between the tetrazole ring and a carboxylic acid group.

The aromatic nature of the benzo[b]thiophene core makes it a poor diene for Diels-Alder reactions under normal conditions. nih.gov However, the electronic properties of the nitrile group could influence its reactivity as a dienophile in specific cycloaddition reactions, although this is less common.

Nucleophilic Additions to the Nitrile Carbon

The nitrile group (-C≡N) in this compound is a key site for chemical reactivity, characterized by its electrophilic carbon atom. This electrophilicity arises from the strong polarization of the carbon-nitrogen triple bond, making the carbon susceptible to attack by nucleophiles. Such reactions typically proceed via an initial addition of the nucleophile to the carbon, forming a tetrahedral intermediate. The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Common nucleophilic additions to the nitrile functionality include hydrolysis, alcoholysis, and reactions with organometallic reagents.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. A water molecule then acts as a nucleophile, attacking the carbon and, after a series of proton transfers and tautomerization, forms an amide intermediate. This amide is subsequently hydrolyzed to the corresponding carboxylic acid, 4-Fluorobenzo[b]thiophene-2-carboxylic acid. chemistrysteps.comopenstax.orgchemistrysteps.com

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the nitrile carbon, forming an imine anion. Protonation and tautomerization also lead to an amide intermediate, which is then hydrolyzed under basic conditions to the carboxylate salt. chemistrysteps.comopenstax.org

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the nitrile carbon to form imine anions after an aqueous workup. These intermediates are readily hydrolyzed to ketones. For example, the reaction of this compound with a Grignard reagent (R-MgX) would be expected to yield a 2-acyl-4-fluorobenzo[b]thiophene derivative upon hydrolysis. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine (2-aminomethyl-4-fluorobenzo[b]thiophene) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds through the nucleophilic addition of hydride ions. openstax.orglibretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde (4-Fluorobenzo[b]thiophene-2-carbaldehyde). libretexts.org

Influence of the Fluorine Substituent on Molecular Reactivity

Electronic Effects (Inductive and Resonance Contributions)

Fluorine is the most electronegative element, and its primary electronic influence on the aromatic ring is a strong electron-withdrawing inductive effect (-I). This effect deactivates the benzene portion of the benzo[b]thiophene system towards electrophilic aromatic substitution by decreasing the electron density of the ring.

Conversely, fluorine can also exert a weak electron-donating resonance effect (+R) by donating one of its lone pairs of electrons to the aromatic π-system. However, due to the poor overlap between the 2p orbital of fluorine and the p orbitals of the aromatic ring, the inductive effect typically dominates over the resonance effect in halogenated aromatic compounds.

In the context of this compound, the strong -I effect of the fluorine atom will decrease the electron density of the entire fused ring system. This deactivation will influence the reactivity at various positions. For nucleophilic aromatic substitution reactions on the benzene ring, the fluorine atom would activate the ring, particularly at the ortho and para positions relative to it.

Steric Hindrance and Directed Reactivity

The fluorine atom is relatively small, and therefore, its steric hindrance is generally considered to be minimal compared to other halogens. However, its presence at the 4-position can still influence the regioselectivity of certain reactions. For reactions involving the adjacent thiophene ring, the steric bulk of the fluorine atom might play a role in directing incoming reagents. For example, in reactions where a bulky reagent approaches the thiophene ring, there might be a preference for attack at the less sterically hindered 3-position.

The fluorine substituent can also have a directing effect in metalation reactions. For instance, in poly(3-alkyl-4-fluoro)thiophenes, the fluorine atom has been shown to have a pronounced directing effect in the formation of a single regioisomer of a thienyl Grignard reagent. acs.org A similar directing effect could potentially be observed in reactions involving this compound.

Conformational Effects of Fluorine on the Benzo[b]thiophene System

The benzo[b]thiophene ring system is inherently planar. The introduction of a fluorine atom at the 4-position is not expected to significantly alter this planarity. However, the fluorine substituent can influence the conformation of adjacent side chains or interacting molecules. In studies of fluorinated polythiophenes, it has been observed that steric interactions between a fluorine substituent and an adjacent alkyl group can lead to a high-energy conformation when they are cisoid, creating a larger energy barrier for rotation. acs.org While this compound does not have a flexible side chain in the same manner, this principle highlights that the fluorine atom can introduce subtle conformational constraints that may affect intermolecular interactions and reactivity in condensed phases.

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on this compound are not extensively reported, the reaction pathways for key transformations can be elucidated by considering established mechanisms for related compounds and reaction types.

Elucidation of Reaction Pathways

Synthesis via Thorpe-Ziegler Cyclization: One plausible synthetic route to substituted 3-aminobenzo[b]thiophenes involves an intramolecular Thorpe-Ziegler cyclization. modern-journals.comresearchgate.net This reaction involves the base-catalyzed self-condensation of a dinitrile. In the context of forming the benzo[b]thiophene core, a domino reaction sequence can be envisioned, starting from a suitably substituted thiophenone and malononitrile. This sequence would likely involve a Knoevenagel condensation, followed by a Michael addition, and then the key intramolecular Thorpe-Ziegler cyclization to form the thiophene ring fused to the benzene ring. modern-journals.comresearchgate.net Tautomerization and elimination steps would then lead to the final aromatic product. The Thorpe-Ziegler reaction itself proceeds through the deprotonation of a carbon alpha to a nitrile, which then acts as a nucleophile, attacking the other nitrile carbon to form a cyclic enamine after hydrolysis. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution: While not a transformation of the nitrile group itself, the fluorine atom on the benzene ring can be susceptible to nucleophilic aromatic substitution (SNAAr), particularly with strong nucleophiles. The mechanism for SNAAr reactions on fluorinated aromatic compounds is well-established and involves the formation of a Meisenheimer complex. A nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate. The subsequent departure of the fluoride ion restores the aromaticity of the ring. The rate of this reaction would be enhanced by the electron-withdrawing nature of both the fused thiophene ring and the nitrile group.

Electrophilic Cyclization in Synthesis: Another important mechanistic pathway relevant to the synthesis of the benzo[b]thiophene core is electrophilic cyclization. nih.govnih.gov For instance, the synthesis of 3-halobenzo[b]thiophenes can be achieved through the electrophilic cyclization of 2-alkynyl thioanisoles. nih.gov This type of reaction involves the activation of the carbon-carbon triple bond by an electrophile (such as a halogen), followed by an intramolecular cyclization where the sulfur atom acts as a nucleophile, attacking the activated alkyne. nih.gov

Detailed Research Findings on the Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, specific research detailing the transition state analysis and energy barriers for reactions involving this compound is not publicly available at this time. Computational and experimental studies that would provide the necessary data to construct a detailed profile of this compound's reactive intermediates and the energetic requirements for its transformations have not been identified.

Transition state analysis is a critical component of understanding chemical reactivity. It involves the computational or experimental characterization of the transition state, which is the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is known as the energy barrier or activation energy, a key determinant of the reaction rate.

For a compound like this compound, such analyses would offer profound insights into its chemical behavior. For example, understanding the transition states and energy barriers for nucleophilic aromatic substitution at the fluorine-bearing carbon, or for reactions involving the cyano group, would be invaluable for predicting its reactivity and designing synthetic routes.

While general principles of physical organic chemistry can be used to hypothesize about the reactivity of this compound, a scientifically rigorous discussion requires specific data from dedicated studies. Such studies would typically employ computational chemistry methods, such as Density Functional Theory (DFT), to model reaction pathways and calculate the energies of reactants, products, and transition states.

The absence of such specific data in the public domain prevents a detailed and accurate discussion under the requested section "3.4.2. Transition State Analysis and Energy Barriers." Further experimental and theoretical research is necessary to elucidate the reaction mechanisms and energetics of this compound.

Theoretical and Computational Studies of 4 Fluorobenzo B Thiophene 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 4-Fluorobenzo[b]thiophene-2-carbonitrile, a DFT calculation would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms—the structure with the lowest potential energy. Various functionals (e.g., B3LYP, ωB97XD) and basis sets (e.g., 6-31G(d), cc-pVTZ) can be employed to find the equilibrium geometry. The output of this calculation includes precise bond lengths, bond angles, and dihedral angles. Once optimized, the electronic structure, including the distribution of electrons and the energies of molecular orbitals, can be analyzed.

Table 4.1.1: Illustrative Data Table for Optimized Geometrical Parameters (Hypothetical) This table is a template showing the type of data that would be generated from a DFT geometry optimization. The values are not real. | Parameter | Atom 1 | Atom 2 | Value | | :--- | :--- | :--- | :--- | | Bond Length | C4 | F | 1.35 Å | | Bond Length | C2 | C≡N | 1.43 Å | | Bond Length | C≡N | N | 1.16 Å | | Bond Angle | C3 | C4 | F | 119.5° | | Bond Angle | C3 | C2 | C≡N | 178.0° |

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify reactive sites.

Table 4.1.2: Illustrative Data Table for FMO Analysis (Hypothetical) This table is a template showing the type of data that would be generated from an FMO analysis. The values are not real.

Parameter Energy (eV)
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential plotted onto the constant electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions, reactivity, and the charge distribution within a molecule. The ESP map uses a color scale to indicate different regions of electrostatic potential: red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of neutral or intermediate potential. For this compound, an ESP analysis would likely show negative potential around the nitrogen atom of the nitrile group and the fluorine atom, indicating these as sites for potential electrophilic attack.

Conformational Analysis and Potential Energy Surfaces

While benzo[b]thiophene is a rigid fused-ring system, conformational analysis could be relevant if substituents were flexible. For the parent this compound, which is largely planar, this analysis is less critical. However, if studying its interaction with other molecules or its behavior in different environments, a potential energy surface (PES) scan could be performed. This involves systematically changing specific geometric parameters (like a dihedral angle of a substituent or the distance to an approaching reactant) and calculating the energy at each step. The resulting PES reveals the energy landscape, identifying low-energy conformations, transition states, and energy barriers between them.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters. By calculating these properties and comparing them to experimental data, chemists can confirm molecular structures and interpret complex spectra.

NMR Chemical Shifts: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. This is particularly useful for fluorinated compounds, as ¹⁹F NMR is highly sensitive to the local electronic environment. nih.govrsc.org Comparing calculated shifts with experimental ones can help assign peaks and confirm the regiochemistry of the fluorine substituent. nih.govrsc.org

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in Infrared (IR) and Raman spectroscopy. These calculations help in assigning specific vibrational modes (e.g., C-F stretch, C≡N stretch) to the observed spectral bands. A frequency scaling factor is often applied to the calculated values to better match experimental results due to approximations in the theoretical models.

Table 4.3.1: Illustrative Data Table for Predicted Vibrational Frequencies (Hypothetical) This table is a template showing the type of data that would be generated. The values are not real.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
C≡N Stretch 2310 2241
C-F Stretch 1285 1246

Computational Modeling of Reaction Mechanisms and Kinetics

Theoretical calculations are instrumental in elucidating reaction mechanisms by identifying the structures of reactants, intermediates, transition states, and products. For this compound, one could model its behavior in various chemical reactions, such as nucleophilic aromatic substitution or reactions involving the nitrile group.

By calculating the energies along a proposed reaction pathway, a reaction energy profile can be constructed. This profile shows the relative energies of all species involved and allows for the determination of activation energies (the energy barrier that must be overcome for the reaction to proceed). From the activation energy, it is possible to calculate theoretical reaction rate constants using transition state theory, providing insights into the reaction kinetics. This modeling can predict which reaction pathways are most favorable and explain experimentally observed product distributions.

Solvent Effects on Electronic Properties and Reactivity through Continuum Models

Detailed research findings and data tables for this compound are not available in the reviewed scientific literature. While continuum models such as the Polarizable Continuum Model (PCM) are standard theoretical methods used to study how solvents influence the electronic structure and reactivity of molecules, specific studies applying these methods to this compound have not been published or are not publicly accessible.

Further theoretical and computational research is needed to elucidate the specific effects of different solvents on the electronic properties and reactivity of this compound.

Advanced Spectroscopic and Structural Elucidation of 4 Fluorobenzo B Thiophene 2 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Fluorobenzo[b]thiophene-2-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms.

¹H, ¹³C, and ¹⁹F NMR for Precise Structural Assignment and Fluorine Environment Characterization

One-dimensional NMR experiments are fundamental for determining the basic structure of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiophene (B83047) core. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing nature of the nitrile group and the fluorine atom. Spin-spin coupling patterns (J-coupling) between adjacent protons would reveal their relative positions on the aromatic ring.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show signals for the nine carbon atoms of the this compound skeleton, including the carbon of the nitrile group. The carbon atom directly bonded to the fluorine would exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds.

¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. thermofisher.com A single resonance would be expected for the fluorine atom at the C4 position. The chemical shift of this signal is highly sensitive to its electronic environment. figshare.com Furthermore, couplings to nearby protons (ⁿJHF) would provide crucial information for assigning the proton signals on the benzene (B151609) ring. thermofisher.com The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, making it a powerful tool for analysis. thermofisher.com

Expected ¹H NMR Data for this compound
Proton Expected Chemical Shift (ppm)
H3Aromatic region
H5Aromatic region, coupled to F
H6Aromatic region
H7Aromatic region
Expected ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (ppm)
C2Aromatic region
C3Aromatic region
C3aAromatic region
C4Aromatic region, coupled to F
C5Aromatic region, coupled to F
C6Aromatic region, coupled to F
C7Aromatic region
C7aAromatic region
CNNitrile region (~115-120 ppm)
Expected ¹⁹F NMR Data for this compound
Fluorine Expected Chemical Shift (ppm)
F4Characteristic range for aryl fluorides

(Note: The tables above represent expected data based on general principles of NMR spectroscopy and data for analogous structures. Specific experimental values are not available.)

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Correlations

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would connect signals from protons that are on adjacent carbons, confirming the structure of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It is a highly sensitive method for assigning the carbon signals corresponding to protonated carbons. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu This is particularly valuable for identifying quaternary carbons (those without attached protons), such as the nitrile carbon and the carbons at the ring junctions. youtube.com It would also confirm the position of the fluorine atom by showing correlations from nearby protons to the fluorine-bearing carbon.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₉H₄FNS), HRMS would provide a measured mass with high accuracy (typically to within 5 ppm). This allows for confident confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to gain further structural information. Expected fragmentation might involve the loss of small molecules such as HCN or CS, providing corroborating evidence for the benzothiophene-2-carbonitrile core structure.

Expected HRMS Data for this compound
Molecular Formula C₉H₄FNS
Calculated Exact Mass 177.0075
Expected [M+H]⁺ Ion 178.0153
Expected Fragmentation Loss of HCN, CS

(Note: The table above is based on theoretical calculations for the specified molecular formula.)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule.

Molecular Conformation and Crystal Packing Analysis

Analysis of the crystal structure would reveal the planarity of the benzothiophene ring system. It would also show how the individual molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This packing arrangement is dictated by the various intermolecular forces between the molecules. nih.gov

Characterization of Intermolecular Interactions (e.g., F...H contacts, π-stacking)

The crystal structure analysis would enable the detailed characterization of non-covalent interactions that stabilize the crystal lattice. For this compound, key interactions would likely include:

C–H···F contacts: Weak hydrogen bonds involving the fluorine atom and hydrogen atoms on neighboring molecules are a common feature in the crystal structures of fluorinated aromatic compounds. figshare.comed.ac.uk The geometry and distances of these contacts would be precisely determined.

π-stacking: Interactions between the aromatic π-systems of adjacent benzothiophene rings could play a significant role in the crystal packing. The analysis would reveal the geometry of these interactions (e.g., parallel-displaced or T-shaped).

Other interactions: The presence of the sulfur atom and the nitrile group could lead to other specific intermolecular contacts, such as C–H···N or C–H···S interactions, which would also be identified and characterized. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the detailed structural characterization of molecules. For this compound, these methods provide a unique "molecular fingerprint" derived from the distinct vibrational modes of its constituent atoms and bonds. Analysis of the spectra allows for the confirmation of the molecular structure by identifying characteristic vibrations of the nitrile, fluoro, and benzo[b]thiophene moieties.

The key functional groups and structural elements of this compound each give rise to absorptions or scattering signals in specific regions of the vibrational spectrum.

Nitrile (C≡N) Group: The carbon-nitrogen triple bond of the nitrile group is one of the most readily identifiable features. It gives rise to a sharp, intense absorption band in the IR spectrum, typically in the range of 2220-2240 cm⁻¹. nih.gov This band is often weaker in the Raman spectrum. Its precise position can be influenced by electronic effects from the aromatic ring system.

Benzo[b]thiophene Core: The fused aromatic ring system has a complex set of vibrations.

Aromatic C=C Stretching: Multiple bands corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene and thiophene (B33073) rings are expected in the 1400-1600 cm⁻¹ region. iosrjournals.org For 2-substituted thiophenes, characteristic bands are often observed around 1530 cm⁻¹, 1430 cm⁻¹, and 1350 cm⁻¹. iosrjournals.org

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹, often in the 3050-3120 cm⁻¹ range. nii.ac.jp

C-S Stretching: The stretching modes of the carbon-sulfur bond within the thiophene ring are generally weaker and appear at lower frequencies. Theoretical and experimental studies on related thiophene derivatives place these vibrations in the 650-860 cm⁻¹ region. iosrjournals.org

C-H Bending: Out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern on the aromatic rings and are found in the 700-900 cm⁻¹ region.

Carbon-Fluorine (C-F) Bond: The C-F stretching vibration is typically strong in the IR spectrum and appears in the range of 1000-1250 cm⁻¹, a region often free from other strong fundamental vibrations.

The combination of these characteristic bands provides a definitive spectrum for this compound, allowing for its unambiguous identification and assessment of purity.

Table 1: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional Group / MoietyExpected Wavenumber (cm⁻¹)Typical Intensity (IR)
Aromatic C-H StretchBenzo[b]thiophene3050 - 3120Medium to Weak
C≡N StretchNitrile2220 - 2240Strong, Sharp
Aromatic C=C StretchBenzo[b]thiophene1400 - 1600Medium to Strong
C-F StretchFluoro-aromatic1000 - 1250Strong
Aromatic C-H Out-of-Plane BendBenzo[b]thiophene700 - 900Strong
C-S StretchThiophene Ring650 - 860Weak to Medium

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Absorption Characteristics

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insight into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons from lower to higher energy molecular orbitals. For this compound, the benzo[b]thiophene core acts as the primary chromophore, a part of the molecule responsible for absorbing light.

The absorption of UV radiation by this molecule corresponds to the excitation of π electrons from bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. bldpharm.com The principal electronic transitions observed in aromatic and heteroaromatic systems like this are π → π transitions. bldpharm.com These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the characteristic absorption bands in the UV region.

The spectrum of the parent molecule, benzothiophene, shows strong absorption bands, and the addition of substituents alters the energy of the molecular orbitals, leading to shifts in the absorption maxima (λmax). researchgate.net

Benzo[b]thiophene Chromophore: This fused-ring system possesses an extended π-conjugated system, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) compared to benzene or thiophene alone. This results in absorption at longer wavelengths. researchgate.net

Effect of Substituents:

The nitrile (-CN) group acts as an electron-withdrawing group. When conjugated with the aromatic system, it can extend the π-system and typically causes a bathochromic shift (a shift to longer wavelengths) of the π → π* transition bands.

The fluorine (-F) atom is an auxochrome that can influence the spectrum through two opposing effects: its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R) via its lone pairs. The net effect on the absorption spectrum depends on its position but often results in modest shifts of the absorption bands.

The UV-Vis spectrum of this compound is therefore expected to exhibit intense absorption bands in the ultraviolet region, characteristic of the substituted benzothiophene chromophore. The precise λmax values and intensities are a composite result of the core π-system and the electronic perturbations induced by the fluoro and cyano substituents. These transitions provide valuable information on the electronic properties of the molecule.

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected Wavelength (λmax) Region (nm)
π → π*Substituted Benzo[b]thiophene250 - 350

Synthetic Applications of 4 Fluorobenzo B Thiophene 2 Carbonitrile As a Chemical Building Block

Construction of Novel Fused Heterocyclic Systems

The benzothiophene (B83047) scaffold, particularly when functionalized with a reactive carbonitrile group, serves as an excellent precursor for the synthesis of novel fused heterocyclic systems. While direct examples utilizing 4-Fluorobenzo[b]thiophene-2-carbonitrile are not extensively documented, the reactivity of analogous 2-cyanobenzothiophenes provides a strong indication of its synthetic potential. The carbonitrile group can participate in various cyclization reactions, acting as an electrophilic center or a precursor to other functional groups that can drive the formation of new rings.

For instance, the nitrile group can undergo addition reactions with nucleophiles, which can be followed by intramolecular cyclization to construct fused pyrimidine, pyridone, or thiazole (B1198619) rings. The general strategy often involves the reaction of the 2-carbonitrile derivative with bifunctional reagents, leading to a cascade of reactions that result in the formation of a new heterocyclic ring fused to the benzothiophene core. The presence of the fluorine atom at the 4-position can influence the reactivity of the benzothiophene system and the properties of the resulting fused heterocycles.

Table 1: Potential Fused Heterocyclic Systems from this compound

Reagent Potential Fused System Reaction Type
Hydrazine Pyrazolo[3,4-b]benzo[b]thiophene Addition-Cyclization
Guanidine Pyrimido[4,5-b]benzo[b]thiophene Addition-Cyclization
Hydroxylamine Isoxazolo[5,4-b]benzo[b]thiophene Addition-Cyclization

Derivatization at the Carbonitrile Position for Complex Molecular Architectures

The carbonitrile group at the 2-position of this compound is a key handle for the introduction of diverse functionalities, enabling the construction of complex molecular architectures. This versatile functional group can be transformed into a variety of other moieties, significantly expanding the synthetic utility of the parent molecule.

One of the most common transformations of the nitrile group is its hydrolysis to a carboxylic acid or an amide. These derivatives can then be engaged in a wide range of subsequent reactions, such as esterification, amidation, and the Curtius or Hofmann rearrangements to furnish amines. Furthermore, the carbonitrile can be reduced to a primary amine, which serves as a nucleophile or a building block for the synthesis of imines, sulfonamides, and other nitrogen-containing compounds.

The nitrile group can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important pharmacophores in medicinal chemistry. Additionally, organometallic reagents can add to the carbonitrile to yield ketones after hydrolysis. The Suzuki coupling reaction has been employed for the fluorogenic derivatization of aryl boronic acids using 4-iodobenzonitrile, suggesting a similar potential for derivatization at the carbonitrile position of the target molecule. nih.gov

Functionalization of the Thiophene (B33073) Ring via C-H Activation or Halogenation

The thiophene ring of the benzothiophene system is amenable to functionalization through various methods, including C-H activation and halogenation. These strategies allow for the introduction of substituents at specific positions, further diversifying the molecular scaffold.

C-H Activation: Direct C-H bond activation has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the functionalization of aromatic rings. mdpi.com In the context of benzothiophenes, transition-metal-catalyzed C-H activation can be employed to introduce aryl, alkyl, or other functional groups at the C3, C5, C6, or C7 positions. The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. While specific studies on this compound are limited, the general principles of C-H activation on thiophene-containing heterocycles suggest its applicability. nih.gov

Halogenation: Electrophilic halogenation of benzothiophenes is a well-established method for introducing halogen atoms onto the thiophene or benzene (B151609) ring. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce bromine or chlorine atoms, typically at the C3 position of the benzothiophene core. The introduction of a halogen provides a handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The conditions for halogenation can be tuned to control the degree and position of substitution. researchgate.netyoutube.comyoutube.com

Exploitation of the Fluorine Atom in Synthetic Strategies

The fluorine atom at the 4-position of this compound plays a significant role in its synthetic applications, primarily by acting as a directing group or as a precursor for nucleophilic aromatic substitution (SNAr) reactions.

Directing Group: The high electronegativity of the fluorine atom can influence the electron distribution within the benzothiophene ring system, thereby directing the regioselectivity of certain electrophilic or nucleophilic reactions. While not a classical directing group in the same vein as ortho-para or meta directors in electrophilic aromatic substitution, its electronic influence can subtly guide the outcome of reactions on the fused ring system.

SNAr Precursor: The fluorine atom, particularly when activated by electron-withdrawing groups, can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. acs.orgmdpi.com In this compound, the electron-withdrawing nature of the fused thiophene ring and the cyano group can enhance the susceptibility of the C4 position to nucleophilic attack. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a wide range of 4-substituted benzothiophene derivatives. The efficiency of these SNAr reactions can often be promoted by the use of a strong base. mdpi.com

Table 2: Potential SNAr Reactions of this compound

Nucleophile Product
R-NH2 (Amine) 4-Aminobenzo[b]thiophene-2-carbonitrile derivative
R-OH (Alcohol) 4-Alkoxybenzo[b]thiophene-2-carbonitrile derivative

Incorporation into Multi-Component Reactions for Molecular Diversity

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, offering high efficiency and molecular diversity. researchgate.netnih.gov The structural features of this compound make it a promising candidate for incorporation into various MCRs.

The carbonitrile group can act as a key component in isocyanide-based MCRs, such as the Ugi or Passerini reactions, by first being converted to an isocyanide or by participating in reactions where the nitrile itself is a reactive partner. nih.gov For example, a three-component reaction involving an aldehyde, an amine, and a nitrile can lead to the formation of highly substituted α-amino amides.

Furthermore, the benzothiophene scaffold can serve as the foundation upon which new heterocyclic rings are constructed in a multi-component fashion. For instance, a reaction between this compound, an aldehyde, and an active methylene (B1212753) compound could potentially lead to the one-pot synthesis of complex fused heterocyclic systems. The ability to generate a library of diverse compounds from a single building block through MCRs makes this a highly attractive strategy in drug discovery and materials science. vjs.ac.vnresearchgate.net

Future Research Directions and Challenges in 4 Fluorobenzo B Thiophene 2 Carbonitrile Chemistry

Development of More Efficient and Atom-Economical Synthetic Pathways

A primary challenge in the synthesis of functionalized benzothiophenes, including 4-Fluorobenzo[b]thiophene-2-carbonitrile, is the development of methodologies that are both highly efficient and adhere to the principles of green chemistry. Current synthetic routes often involve multi-step processes with the potential for significant waste generation. Future research will likely focus on overcoming these limitations through several key approaches.

One promising avenue is the advancement of C-H functionalization reactions. Direct functionalization of the benzothiophene (B83047) core would eliminate the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. bohrium.com For instance, developing catalytic systems, potentially based on palladium or copper, for the direct introduction of the cyano group at the 2-position of a pre-existing 4-fluorobenzo[b]thiophene (B1319160) core would be a significant step forward. nih.govresearchgate.net

Furthermore, the exploration of domino reactions presents a powerful strategy for increasing molecular complexity in a single synthetic operation. nih.govacs.org Designing a domino sequence that constructs the 4-fluorobenzothiophene ring and installs the nitrile functionality in a one-pot process would be a highly atom-economical approach.

The use of alternative energy sources , such as electrochemistry and photoredox catalysis, is another burgeoning area of research. organic-chemistry.orgnih.gov These methods can often proceed under milder conditions and with reduced reliance on stoichiometric reagents compared to traditional thermal methods. An electrochemical approach to the synthesis of benzothiophene-1,1-dioxides has been reported, suggesting the potential for similar strategies in accessing other benzothiophene derivatives. nih.gov

Finally, the development of gold-catalyzed carbothiolation and other transition-metal-free cyclization methods are also of interest for providing atom-economic routes to substituted benzothiophenes. organic-chemistry.org

Advanced Mechanistic Studies on Complex Chemical Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new, more efficient transformations. While plausible mechanisms have been proposed for many benzothiophene syntheses, detailed kinetic and computational studies are often lacking.

Future research should focus on elucidating the mechanisms of key transformations. For example, in syntheses proceeding through aryne intermediates , a detailed computational and experimental study could clarify the regioselectivity of the nucleophilic attack by the sulfur species, particularly in the presence of a fluorine substituent. rsc.orgrsc.org

Similarly, for palladium-catalyzed C-H functionalization/intramolecular arylthiolation reactions, a deeper mechanistic understanding is needed. nih.gov Investigating the nature of the palladium intermediates and the precise steps involved in the C-H activation and C-S bond formation will be critical for catalyst and reaction optimization. A proposed mechanism involving an intramolecular electrophilic arylthiolation via either a Pd-S adduct or a palladacycle intermediate warrants further investigation. nih.gov

Preliminary mechanistic studies on electrochemical methods for benzothiophene synthesis have suggested a tandem radical addition-cyclization pathway. organic-chemistry.org More advanced studies, including in-situ spectroscopic techniques and detailed computational modeling, could provide a clearer picture of the reactive intermediates and transition states involved.

Exploration of Novel Reactivity Modes and Chemical Transformations

The unique electronic properties conferred by the fluorine and cyano substituents on the benzothiophene core of this compound suggest that it may exhibit novel reactivity. Future research should aim to explore and exploit these properties to develop new chemical transformations.

One area of interest is the further functionalization of the benzothiophene ring. While C2 and C3 functionalizations are common, selective functionalization at other positions, such as C4, remains a challenge. bohrium.com The development of methods for the selective C4-arylation , potentially through activation of the benzothiophene as its S-oxide, could open up new avenues for creating complex derivatives. nih.gov

The cyano group at the 2-position is a versatile handle for further chemical manipulation. Its transformation into other functional groups, such as amides, carboxylic acids, or tetrazoles, would significantly expand the chemical space accessible from this compound.

Furthermore, the exploration of this compound in cycloaddition reactions or as a ligand in organometallic chemistry could lead to the discovery of entirely new reactivity patterns and the synthesis of novel molecular architectures.

Integration of Advanced Computational Modeling for Predictive Chemical Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. nih.gov For this compound, computational modeling can play a significant role in predicting reactivity, elucidating reaction mechanisms, and designing novel synthetic strategies.

Future research should leverage DFT to:

Predict regioselectivity: In C-H functionalization reactions, DFT calculations can help predict the most likely site of reaction by analyzing the electron density and accessibility of different C-H bonds on the benzothiophene ring.

Elucidate reaction mechanisms: As mentioned in section 7.2, DFT can be used to model transition states and reaction intermediates, providing valuable insights into the energetics and feasibility of different mechanistic pathways. nih.govresearchgate.net This can aid in the rational design of catalysts and the optimization of reaction conditions.

Design novel catalysts: Computational screening of potential catalysts for specific transformations, such as atom-economical cyclizations, can accelerate the discovery of more efficient and selective catalytic systems.

Predict electronic and optical properties: For potential applications in materials science, DFT can be used to predict properties such as the HOMO-LUMO gap, which is crucial for understanding the electronic behavior of the molecule. nih.gov

The synergy between experimental and theoretical investigations will be key to unlocking the full synthetic potential of this compound. researchgate.net

Investigation of Solid-State Chemical Behavior and Polymorphism

The solid-state properties of organic molecules are of critical importance for their application in materials science and pharmaceuticals. The study of the solid-state behavior of this compound, including its crystal packing and potential for polymorphism, is a largely unexplored area.

Polymorphism , the ability of a compound to exist in multiple crystalline forms, can have a profound impact on its physical properties, such as solubility, melting point, and bioavailability. acs.orgicmab.esnih.govacs.org Future research should focus on a systematic investigation of the crystallization conditions of this compound to identify and characterize any existing polymorphs. Techniques such as X-ray diffraction, differential scanning calorimetry, and solid-state NMR will be essential for this purpose.

Understanding the factors that control crystal packing, such as intermolecular interactions involving the fluorine atom and the cyano group, will be crucial for controlling the solid-state structure and, consequently, the material's properties. The planar structure of the benzothiophene core may facilitate π-π stacking interactions, which are relevant in solid-state applications. evitachem.com

The investigation of its liquid crystalline properties is another potential research direction, as other benzothiophene derivatives have been shown to exhibit mesomorphic behavior. tandfonline.com The interplay between molecular structure and macroscopic properties in the solid state represents a significant and promising area for future research.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Fluorobenzo[b]thiophene-2-carbonitrile, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving fluorinated precursors, such as fluorobenzene derivatives, coupled with thiophene intermediates. Key steps include halogenation (e.g., using POCl₃ for nitrile formation) and Suzuki-Miyaura cross-coupling for aryl-fluorine bond incorporation. Purity optimization requires controlled reaction temperatures (e.g., 80–120°C), inert atmospheres, and purification via column chromatography with hexane/ethyl acetate gradients. Melting point (217–220°C) and HPLC (>98% purity) are critical quality checks .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify fluorine-induced deshielding effects and aromatic proton splitting patterns.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 195.03 for C₉H₅FNS).
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselective fluorination .

Q. How does the fluorine substituent influence the compound’s reactivity in electrophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing fluorine group deactivates the thiophene ring, directing electrophiles (e.g., nitration or sulfonation agents) to the 5-position. Reactivity comparisons with non-fluorinated analogs require kinetic studies using UV-Vis spectroscopy to track reaction progress. Control experiments with deuterated solvents (e.g., DMSO-d₆) help isolate solvent effects .

Advanced Research Questions

Q. How can reaction yields be improved for multi-step syntheses involving this compound?

  • Methodological Answer : Optimize catalytic systems (e.g., Pd/C for hydrogenation or CuI for Ullmann couplings) and employ microwave-assisted synthesis to reduce side reactions. Monitor intermediates via TLC and adjust stoichiometry using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Post-reaction quenching with aqueous NaHCO₃ minimizes acid-sensitive byproducts .

Q. What strategies are effective in studying the compound’s potential biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to enzymes like kinases or cytochrome P450 isoforms.
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with fluorophilic binding pockets, guided by X-ray structures of homologous proteins.
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against Gram-positive/negative strains, with fluorouracil as a positive control .

Q. How can computational modeling resolve discrepancies in experimental vs. theoretical vibrational spectra?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate IR spectra. Compare experimental peaks (e.g., C≡N stretch at ~2200 cm⁻¹) with theoretical values, adjusting for solvent effects using polarizable continuum models (PCM). Discrepancies >5% may indicate crystal packing distortions or protonation state variations .

Q. How should researchers address contradictory data in fluorination efficiency across different synthetic batches?

  • Methodological Answer : Conduct reproducibility studies with standardized reagents (e.g., anhydrous KF for nucleophilic fluorination). Use 19^{19}F NMR to quantify unreacted starting material and side products. Statistical tools (e.g., ANOVA) identify batch-to-batch variability sources, such as moisture content or catalyst deactivation .

Q. What analytical approaches are suitable for identifying and quantifying byproducts in scaled-up reactions?

  • Methodological Answer :

  • LC-MS/MS : Detects trace impurities (e.g., defluorinated analogs or dimerization products) with MRM transitions.
  • GC-MS : Profiles volatile byproducts (e.g., HF or benzonitrile derivatives) using DB-5MS columns.
  • HPLC-DAD : Quantifies major byproducts (>0.1% abundance) with C18 columns and gradient elution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.